molecular formula C20H19N3O2 B11410935 butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate

butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate

Cat. No.: B11410935
M. Wt: 333.4 g/mol
InChI Key: SMQMIJFORQHTSM-UHFFFAOYSA-N
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Description

Butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate is a synthetic organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. The structure of this compound features a fused indole and quinoxaline ring system, which is further functionalized with a butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate typically involves multi-step organic reactions. One common method starts with the preparation of the indolo[2,3-b]quinoxaline core. This can be achieved by cyclization reactions involving isatin derivatives and o-phenylenediamine under acidic conditions. The resulting indolo[2,3-b]quinoxaline is then subjected to esterification with butyl bromoacetate in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: 6H-indolo[2,3-b]quinoxalin-6-ylmethanol.

    Substitution: 6H-indolo[2,3-b]quinoxalin-6-ylacetamides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to intercalate into DNA, disrupting the replication process in cancer cells . Additionally, it exhibits antiviral properties, particularly against herpes simplex virus and cytomegalovirus .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its anticancer and antiviral activities make it a candidate for drug development. Research is ongoing to optimize its pharmacokinetic properties and reduce toxicity.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include topoisomerases, enzymes involved in DNA unwinding, which are crucial for DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    6H-indolo[2,3-b]quinoxaline: The parent compound without the butyl ester group.

    2,3-dimethyl-6H-indolo[2,3-b]quinoxaline: A derivative with methyl groups at positions 2 and 3.

    6H-indolo[2,3-b]quinoxalin-6-ylmethanol: The reduced form of butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate.

Uniqueness

This compound is unique due to its butyl ester group, which enhances its lipophilicity and potentially improves its cellular uptake. This modification can lead to better pharmacokinetic properties compared to its parent compound and other derivatives.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

butyl 2-indolo[3,2-b]quinoxalin-6-ylacetate

InChI

InChI=1S/C20H19N3O2/c1-2-3-12-25-18(24)13-23-17-11-7-4-8-14(17)19-20(23)22-16-10-6-5-9-15(16)21-19/h4-11H,2-3,12-13H2,1H3

InChI Key

SMQMIJFORQHTSM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

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